molecular formula C7H16N2 B3272833 (1-Piperidin-2-ylethyl)amine CAS No. 57415-62-0

(1-Piperidin-2-ylethyl)amine

Cat. No. B3272833
CAS RN: 57415-62-0
M. Wt: 128.22 g/mol
InChI Key: JBZRHQMTFCUHPD-UHFFFAOYSA-N
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Description

“(1-Piperidin-2-ylethyl)amine” is an organic compound classified under the family of heterocyclic amines . Its structural configuration is a six-membered ring with five carbon atoms and one nitrogen atom . The molecular formula is C7H16N2 and the molecular weight is 128.22 .


Synthesis Analysis

The synthesis of piperidine derivatives like “this compound” often involves reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . One common method is the Gabriel Synthesis, which is a multi-step process that begins with the deprotonation of phthalimide by a strong base, such as potassium hydroxide, to form a phthalimide anion .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CC(C1CCCCN1)N . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis .


Chemical Reactions Analysis

Piperidine derivatives are known to participate in various chemical reactions. For instance, they can undergo reactions with acid chlorides . They also play a crucial role in the Knoevenagel condensation, aiding the reaction between an aldehyde or a ketone and a methylene active compound .


Physical And Chemical Properties Analysis

“this compound” is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .

Safety and Hazards

“(1-Piperidin-2-ylethyl)amine” should be handled with care as it can cause severe burns and eye damage . In case of skin or eye contact, immediate medical attention is necessary . The vapors of “this compound” can cause respiratory irritation .

Future Directions

Piperidine derivatives, including “(1-Piperidin-2-ylethyl)amine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-piperidin-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6(8)7-4-2-3-5-9-7/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZRHQMTFCUHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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